molecular formula C9H16Cl2N2O B1471205 [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride CAS No. 1803588-13-7

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride

Cat. No.: B1471205
CAS No.: 1803588-13-7
M. Wt: 239.14 g/mol
InChI Key: YIYUDDHZEOWQAP-UHFFFAOYSA-N
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Description

[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2O and a molecular weight of 239.14 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride typically involves the reaction of 2-(2-aminoethoxy)benzylamine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also employed in the development of new drugs and therapeutic agents.

Medicine: It is investigated for its role in modulating biological pathways and its therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new technologies and products.

Mechanism of Action

The mechanism of action of [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

    2-Phenethylamine: A compound with a similar structure but different functional groups.

    2-(2-Aminoethoxy)benzylamine: The base form of the dihydrochloride salt.

    2-(2-Aminoethoxy)phenyl]methanamine: The free base form without the dihydrochloride salt.

Uniqueness: [2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride is unique due to its specific chemical structure and the presence of both amino and ethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11;;/h1-4H,5-7,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYUDDHZEOWQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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